Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester
Description
(S)-Benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (CAS 1420478-87-0) is a chiral small-molecule intermediate critical to the synthesis of Acalabrutinib, a second-generation Bruton’s tyrosine kinase (BTK) inhibitor used in treating B-cell malignancies . Its molecular formula is C₁₈H₁₆BrClN₄O₂, with a molecular weight of 435.70 g/mol . The compound features an imidazo[1,5-a]pyrazine core substituted with bromo and chloro groups at positions 1 and 8, respectively, and a stereospecific (S)-pyrrolidinecarboxylic acid benzyl ester moiety .
Properties
IUPAC Name |
benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN4O2/c19-15-14-16(20)21-8-10-24(14)17(22-15)13-7-4-9-23(13)18(25)26-11-12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNYTGLJPKJADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the imidazo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,5-a]pyrazine ring.
Introduction of the bromo and chloro substituents: Halogenation reactions are employed to introduce the bromo and chloro groups at specific positions on the imidazo[1,5-a]pyrazine ring.
Attachment of the pyrrolidine ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the halogenated imidazo[1,5-a]pyrazine intermediate.
Formation of the benzyl ester: The final step involves the esterification of the pyrrolidine carboxylic acid with benzyl alcohol under acidic or basic conditions.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromo or chloro positions, where nucleophiles such as amines or thiols replace the halogen atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Properties :
- Appearance : Pale yellow to off-white powder .
- Solubility: Limited data available, though predicted logP (4.07) suggests lipophilicity .
- Role : Serves as a synthetic intermediate and impurity in Acalabrutinib production .
- Stereochemical Significance : The (S)-configuration is essential for binding to BTK, ensuring therapeutic efficacy .
Comparison with Structurally Related Compounds
Substituent Variations on the Imidazo[1,5-a]pyrazine Core
Amino-Bromo Derivative
Compound: (2S)-2-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester (CAS 1420478-88-1)
- Molecular Formula : C₁₈H₁₈BrN₅O₂
- Molecular Weight : 416.27 g/mol .
- Key Differences: Substituents: Amino group at position 8 instead of chloro. Role: Intermediate in Acalabrutinib synthesis; precursor to the chloro derivative via halogen exchange . Stability: Amino groups may enhance solubility but reduce electrophilic reactivity compared to chloro .
8-Chloro Derivative (Non-Bromo)
Compound : (S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (CAS 1418307-18-2)
- Molecular Formula : C₁₈H₁₇ClN₄O₂
- Molecular Weight : 356.81 g/mol .
- Key Differences: Substituents: Lacks the bromo group at position 1. Role: Intermediate in earlier-generation BTK inhibitors (e.g., Ibrutinib analogs) .
Stereochemical Variants
(R)-Enantiomer of Amino-Bromo Derivative
Compound: (2R)-2-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester (CAS 2198380-46-8)
- Molecular Formula : C₁₈H₁₈BrN₅O₂ (same as S-enantiomer) .
- Key Differences: Stereochemistry: (R)-configuration at the pyrrolidine carbon. Activity: Likely inactive or less potent due to mismatched stereochemistry with BTK’s binding pocket .
Functional Group Modifications in Related Patents
Several compounds from European patent applications () share structural motifs but differ in substituents:
- Example : 1-Cyclohexyl-3-(4-(methylsulfonyl)phenyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine
Comparative Data Table
Key Research Findings
Substituent Effects: Bromo and chloro groups enhance electrophilicity, facilitating cross-coupling reactions during synthesis . The amino variant (CAS 1420478-88-1) is a precursor to the chloro derivative via nucleophilic substitution .
Stereochemistry Matters : Only the (S)-enantiomer shows therapeutic relevance, as mirrored in Acalabrutinib’s final structure .
Stability Challenges : The bromo-chloro derivative (CAS 1420478-87-0) requires strict storage conditions (cool, dry, light-protected) due to hydrolytic sensitivity .
Biological Activity
Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester, commonly referred to by its chemical name (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (CAS No: 1420478-87-0), is a compound of significant interest in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrClN4O2 |
| Molecular Weight | 435.70 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| LogP | 2.76 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. It has been studied for its potential as a protein kinase modulator, which plays a critical role in various signaling pathways involved in cell growth and proliferation. The imidazo[1,5-a]pyrazine moiety is known to exhibit activity against various kinases, making this compound a candidate for further investigation in cancer therapy and other diseases associated with dysregulated kinase activity.
Pharmacological Activity
Recent studies have shown that (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate exhibits notable biological activities:
- Anticancer Activity : Preliminary research indicates that the compound has cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, indicating its possible use in treating infections.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the efficacy of (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Study 2: Antimicrobial Effects
Another study examined the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, suggesting moderate antimicrobial activity.
Toxicological Profile
The toxicological properties of (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate have not been fully elucidated. However, safety data indicate that it may cause irritation upon contact with skin and eyes and should be handled with care. No acute toxicity data is currently available.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
